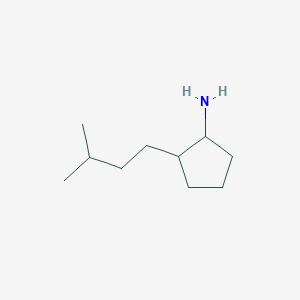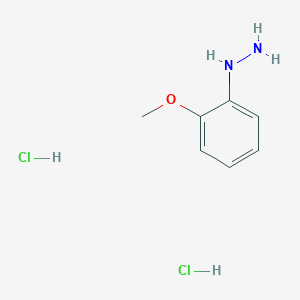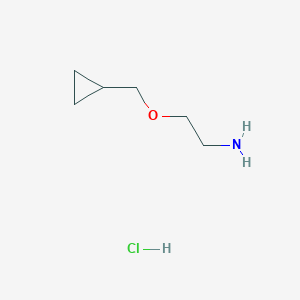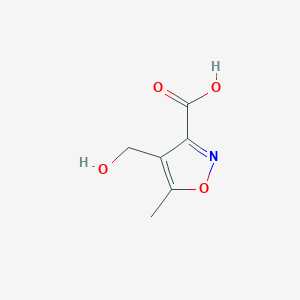
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported . Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
-
Hydrogenative Rearrangement of Furfurals to C5 Cyclic Compounds
- Field : Green Chemistry
- Application Summary : Hydrogenative rearrangement of biomass-derived furfurals (furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds (such as cyclopentanones and cyclopentanols) offers an expedient reaction route for acquiring O-containing value-added chemicals thereby replacing the traditional petroleum-based approaches .
- Methods : The process involves developing efficient bifunctional catalysts and establishing mild reaction conditions for upgrading furfurals to cyclic compounds .
- Results : This method promotes the development of C5 cyclic compound synthesis and provides insights to regulate bifunctional catalysis for other applications .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application Summary : 4-(Hydroxymethyl)benzeneboronic acid pinacol ester, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. It is widely used in organic synthesis .
- Methods : The reaction involves the use of a palladium catalyst and a boron compound. The boron compound acts as a nucleophile, transferring an organic group to the palladium catalyst .
- Results : This method is used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
-
Production of 2,5-Furandicarboxylic Acid (FDCA)
- Field : Biotechnology
- Application Summary : 5-Hydroxymethylfurfural (HMF), a compound similar to the one you mentioned, can be oxidized to produce 2,5-furandicarboxylic acid (FDCA), a renewable precursor for bioplastics .
- Methods : The process involves the use of a robust HMF oxidase enzyme, which has been enhanced for thermostability using the FRESCO method .
- Results : The resulting thermostable HMF oxidase variant tolerates the presence of cosolvents and also remained thermotolerant after introduction of additional mutations aimed at improving the catalytic activity .
-
Production of Biofuels and Chemicals
- Field : Biomass Conversion and Biorefinery
- Application Summary : 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
- Methods : The production involves the acid-catalyzed dehydration of biomass-derived hexoses .
- Results : The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
Propriétés
IUPAC Name |
4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3-4(2-8)5(6(9)10)7-11-3/h8H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAVZNPQIZLWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673666 | |
| Record name | 4-(Hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid | |
CAS RN |
1134333-99-5 | |
| Record name | 4-(Hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1463462.png)
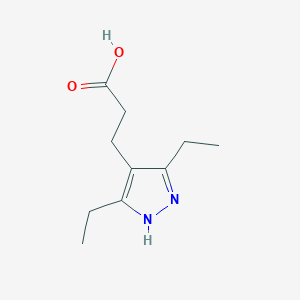

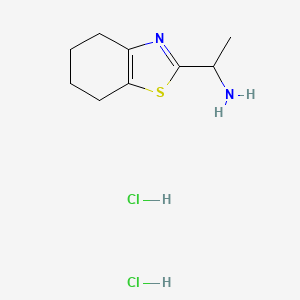

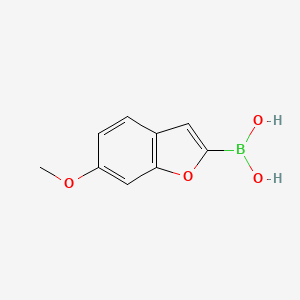
![[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]methylamine](/img/structure/B1463468.png)
![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)
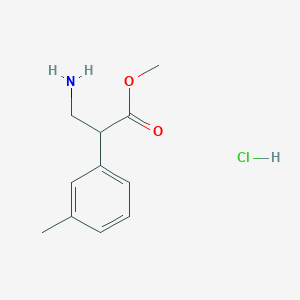
![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
